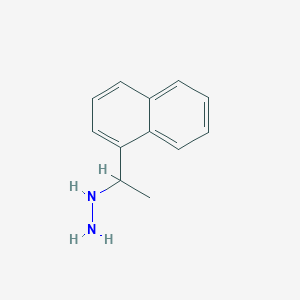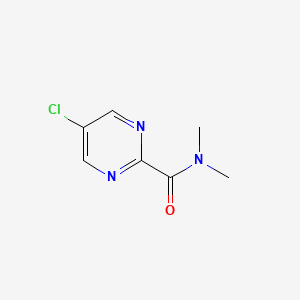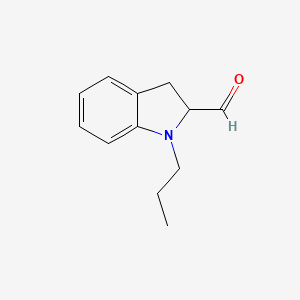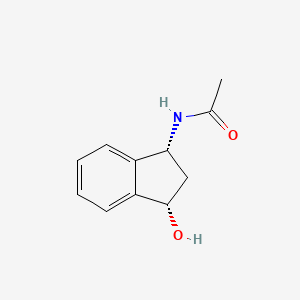![molecular formula C10H13N3O B11905830 6-(Pyrimidin-2-yloxy)-2-azaspiro[3.3]heptane](/img/structure/B11905830.png)
6-(Pyrimidin-2-yloxy)-2-azaspiro[3.3]heptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Pyrimidin-2-yloxy)-2-azaspiro[3.3]heptane is a heterocyclic compound featuring a spirocyclic structure. This compound is of interest due to its potential applications in medicinal chemistry and its unique structural properties. The presence of both pyrimidine and azaspiro moieties in its structure makes it a versatile candidate for various chemical reactions and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Pyrimidin-2-yloxy)-2-azaspiro[3.3]heptane typically involves the formation of the spirocyclic ring system followed by the introduction of the pyrimidin-2-yloxy group. One common method involves the alkylation of a suitable azetidine precursor with a pyrimidin-2-yloxy-containing reagent under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydride or potassium carbonate to facilitate the alkylation process .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors to control reaction conditions more precisely and scale up the production. Additionally, the use of protecting groups and subsequent deprotection steps might be employed to improve the overall efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
6-(Pyrimidin-2-yloxy)-2-azaspiro[3.3]heptane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium azide, potassium cyanide.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups being targeted. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as azides or nitriles .
Scientific Research Applications
6-(Pyrimidin-2-yloxy)-2-azaspiro[3.3]heptane has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 6-(Pyrimidin-2-yloxy)-2-azaspiro[3.3]heptane involves its interaction with specific molecular targets within biological systems. The pyrimidine moiety can interact with nucleic acids or proteins, potentially inhibiting their function. This interaction can lead to the disruption of essential biological processes, making the compound a candidate for drug development .
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-yl)pyrimidine: Known for its antifibrotic activity.
6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: Used as an intermediate in the synthesis of antibiotic drug candidates.
Uniqueness
6-(Pyrimidin-2-yloxy)-2-azaspiro[3.3]heptane is unique due to its spirocyclic structure combined with the pyrimidine moiety. This combination provides a distinct set of chemical and biological properties that are not commonly found in other compounds.
Properties
Molecular Formula |
C10H13N3O |
|---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
6-pyrimidin-2-yloxy-2-azaspiro[3.3]heptane |
InChI |
InChI=1S/C10H13N3O/c1-2-12-9(13-3-1)14-8-4-10(5-8)6-11-7-10/h1-3,8,11H,4-7H2 |
InChI Key |
WEMVRESEBKIQDZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC12CNC2)OC3=NC=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(S)-2-(Pyrrolidin-2-YL)-3H-imidazo[4,5-C]pyridine](/img/structure/B11905762.png)
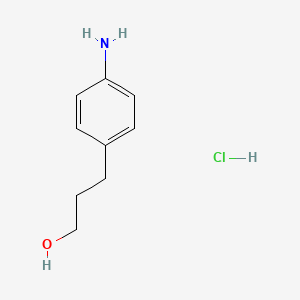

![(1R,1aR,7bS)-1,1a,2,7b-Tetrahydrocyclopropa[c]chromene-1-carboxylic acid](/img/structure/B11905776.png)
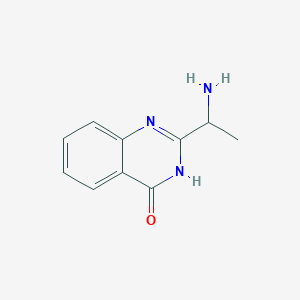
![1,7-Diazaspiro[4.4]nonane, 7-(5-isoxazolyl)-](/img/structure/B11905779.png)

